3-Amino-4-(3-ethoxy-5-fluorophenyl)cyclobut-3-ene-1,2-dione
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Overview
Description
3-Amino-4-(3-ethoxy-5-fluorophenyl)cyclobut-3-ene-1,2-dione is an organic compound that belongs to the class of cyclobutene diones This compound is characterized by the presence of an amino group, an ethoxy group, and a fluorophenyl group attached to a cyclobutene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(3-ethoxy-5-fluorophenyl)cyclobut-3-ene-1,2-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a fluorophenyl ethoxy derivative, the compound can be synthesized through a series of reactions involving amination and cyclization steps .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(3-ethoxy-5-fluorophenyl)cyclobut-3-ene-1,2-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and ethoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-Amino-4-(3-ethoxy-5-fluorophenyl)cyclobut-3-ene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-4-(3-ethoxy-5-fluorophenyl)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione: Similar in structure but with a propylamino group instead of an ethoxy-fluorophenyl group.
3,4-Dihydroxy-3-cyclobutene-1,2-dione:
Uniqueness
The uniqueness of 3-Amino-4-(3-ethoxy-5-fluorophenyl)cyclobut-3-ene-1,2-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
921762-05-2 |
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Molecular Formula |
C12H10FNO3 |
Molecular Weight |
235.21 g/mol |
IUPAC Name |
3-amino-4-(3-ethoxy-5-fluorophenyl)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C12H10FNO3/c1-2-17-8-4-6(3-7(13)5-8)9-10(14)12(16)11(9)15/h3-5H,2,14H2,1H3 |
InChI Key |
BYQCTSZSZDOWHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C2=C(C(=O)C2=O)N)F |
Origin of Product |
United States |
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